2-Sulfamoylpentanoic acid
Overview
Description
2-Sulfamoylpentanoic acid is a chemical compound with the molecular formula C5H11NO4S and a molecular weight of 181.21 . It is a sulfonamide derivative.
Molecular Structure Analysis
The InChI code for this compound is1S/C5H11NO4S/c1-2-3-4 (5 (7)8)11 (6,9)10/h4H,2-3H2,1H3, (H,7,8) (H2,6,9,10)
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the search results.Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 2-sulfamoylpentanoic acid belongs, are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzymes involved in this process, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
, sulfonamides in general are known to interfere with the folic acid synthesis pathway. This interference disrupts DNA synthesis and cell division, particularly in rapidly dividing cells such as bacteria .
Result of Action
By analogy with other sulfonamides, it can be inferred that the compound’s antibacterial action results in the inhibition of bacterial growth and proliferation .
Advantages and Limitations for Lab Experiments
The advantages of using 2-Sulfamoylpentanoic acid in laboratory experiments include its availability from a variety of sources and its relatively low cost. Additionally, it is relatively easy to synthesize and it is relatively stable in aqueous solutions. The limitations of using this compound in laboratory experiments include its relatively low solubility in aqueous solutions and its susceptibility to oxidation.
Future Directions
Future research on 2-Sulfamoylpentanoic acid should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, future research should focus on developing new synthesis methods and exploring its potential therapeutic applications in humans. Finally, future research should focus on exploring its potential applications in agriculture and food production.
Scientific Research Applications
2-Sulfamoylpentanoic acid has been studied for its potential therapeutic applications in humans. It has been studied for its potential to reduce inflammation and to act as an antioxidant. It has also been studied for its potential to reduce the risk of cardiovascular disease, diabetes, and cancer. Additionally, it has been studied for its potential to reduce the risk of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
Safety and Hazards
Biochemical Analysis
Cellular Effects
It is hypothesized that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is hypothesized that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is hypothesized that the compound’s effects may vary with different dosages, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is hypothesized that the compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is hypothesized that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
2-sulfamoylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-2-3-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H,7,8)(H2,6,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJIIDOMBNFSDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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